3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Overview
Description
“3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1096935-50-0 . It has a molecular weight of 319.4 and its molecular formula is C12H17NO5S2 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a sulfonyl group attached to the thiophene ring, and a piperidine ring attached to the sulfonyl group . The piperidine ring carries a 2-hydroxyethyl group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Scientific Research Applications
Hydrogen Bonding and Structural Analysis
A study by Smith, Wermuth, and Sagatys (2011) on the crystal structures of proton-transfer compounds involving sulfosalicylic acid and aliphatic nitrogen Lewis bases, including piperazine and morpholine, reveals the importance of hydrogen bonding and structural analysis in understanding the properties of sulfonamide-based compounds. Although this study does not directly involve the specific compound of interest, it underscores the significance of analyzing hydrogen bonding patterns and crystal structures in designing compounds with desired properties (Smith, Wermuth, & Sagatys, 2011).
Biological Activities and Antioxidant Capacity
Karaman et al. (2016) investigated the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity. This research highlights the potential of piperidine and sulfonyl functional groups in contributing to biological activities, which could be relevant for the development of therapeutic agents or biochemical tools (Karaman et al., 2016).
Synthesis and Chemical Reactivity
Hadri and Leclerc (1993) detailed the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid, providing insights into the chemical reactivity and potential synthesis pathways for related sulfonamide and piperidine-containing compounds. Understanding the synthesis and NMR assignment of similar compounds can aid in the development of new chemical entities with targeted properties (Hadri & Leclerc, 1993).
Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibitors
Venkatesan et al. (2004) explored the synthesis and structure-activity relationships of compounds as inhibitors of tumor necrosis factor-α converting enzyme and matrix metalloproteinases, focusing on sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates. This study indicates the therapeutic potential of sulfonamide derivatives in addressing inflammatory diseases and cancer, suggesting a possible research application for 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid in medicinal chemistry (Venkatesan et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target gata family proteins, inhibiting the interaction between gata3 and sox4 .
Biochemical Pathways
Given its potential interaction with gata family proteins, it may influence pathways related to cell differentiation and cytokine production .
Result of Action
Based on its potential interaction with gata family proteins, it could potentially suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .
Action Environment
The action, efficacy, and stability of 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid would be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. For example, the rate of certain reactions involving similar compounds has been found to be considerably accelerated at physiological pH .
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c14-7-4-9-3-1-2-6-13(9)20(17,18)10-5-8-19-11(10)12(15)16/h5,8-9,14H,1-4,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOCPFKNBYZDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.